2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one
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Overview
Description
2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[5,4-c]quinoline family, which is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, 2-hydroxy-1,4-naphthoquinone, and 6-aminouracil derivatives in an ionic liquid medium at elevated temperatures . Another approach involves the use of ammonium thiocyanate in refluxing glacial acetic acid to produce thiourea derivatives, which are then further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydroquinoline compounds.
Scientific Research Applications
2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one involves its interaction with specific molecular targets, such as tyrosine kinases and DNA repair enzymes . By binding to these targets, the compound can inhibit their activity, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinolines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Quinoline derivatives: These compounds are structurally related and have been studied for their diverse pharmacological properties.
Uniqueness
2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for therapeutic applications.
Properties
Molecular Formula |
C18H14N4O |
---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one |
InChI |
InChI=1S/C18H14N4O/c1-11-15-16(21-18(19)20-11)13-9-5-6-10-14(13)22(17(15)23)12-7-3-2-4-8-12/h2-10H,1H3,(H2,19,20,21) |
InChI Key |
IEJZLYDTBCVIPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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